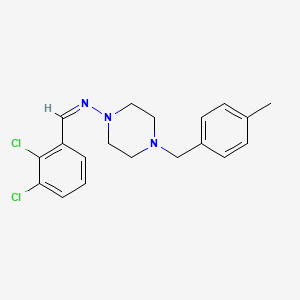
4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide, also known as PHQ, is a synthetic compound that belongs to the quinolinecarbohydrazide family. PHQ has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of arthritis and other inflammatory diseases. 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide also exhibits a wide range of biological activities, making it a useful tool for investigating a variety of biological processes. However, 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide does have some limitations. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain types of experiments. Additionally, the mechanism of action of 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide. One area of interest is the development of more efficient synthesis methods for 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide and related compounds. Another area of interest is the investigation of the mechanism of action of 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide and its potential targets in various biological systems. Additionally, there is interest in exploring the potential applications of 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, there is interest in exploring the potential of 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide as a tool for investigating various biological processes.
合成法
4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide can be synthesized using a variety of methods, including the reaction of 2-oxo-1,2-dihydroquinoline-4-carbohydrazide with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions and yields 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide in good to excellent yields.
科学的研究の応用
4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydro-3-quinolinecarbohydrazide has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-hydroxy-2-oxo-N'-(2-phenoxyacetyl)-1H-quinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-14(10-26-11-6-2-1-3-7-11)20-21-18(25)15-16(23)12-8-4-5-9-13(12)19-17(15)24/h1-9H,10H2,(H,20,22)(H,21,25)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLGZGCPFCVUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dihydroxy-N'-(phenoxyacetyl)quinoline-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)




![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)



